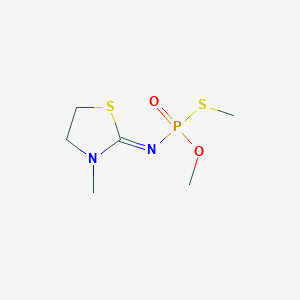
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester is a chemical compound known for its unique structure and properties
Métodos De Preparación
The synthesis of Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester typically involves the reaction of thiazolidine derivatives with phosphoramidothioic acid esters under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phosphoramidothioic acid moiety play a crucial role in its reactivity and binding to target molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-dimethyl ester can be compared with other similar compounds, such as:
Phosphoramidothioic acid, (2-thiazolidinylidene)-, O,S-dimethyl ester: This compound has a similar structure but lacks the methyl group on the thiazolidine ring, which may affect its reactivity and properties.
Phosphoramidothioic acid, (3-methyl-2-thiazolidinylidene)-, O,S-diethyl ester: The substitution of methyl groups with ethyl groups can lead to differences in solubility and reactivity.
Propiedades
Número CAS |
33918-12-6 |
|---|---|
Fórmula molecular |
C6H13N2O2PS2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
(Z)-N-[methoxy(methylsulfanyl)phosphoryl]-3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H13N2O2PS2/c1-8-4-5-13-6(8)7-11(9,10-2)12-3/h4-5H2,1-3H3/b7-6- |
Clave InChI |
IXWHMMCVLSCIAL-SREVYHEPSA-N |
SMILES isomérico |
CN\1CCS/C1=N\P(=O)(OC)SC |
SMILES canónico |
CN1CCSC1=NP(=O)(OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


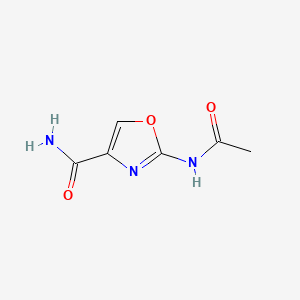
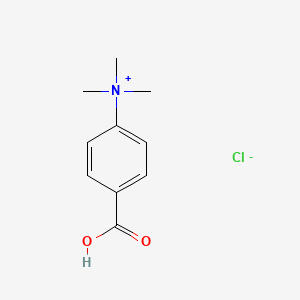
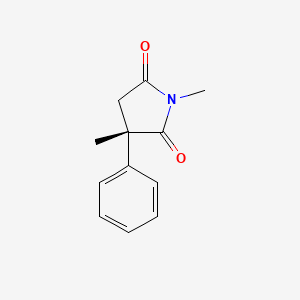
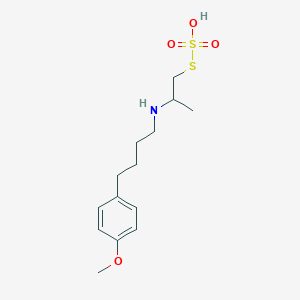
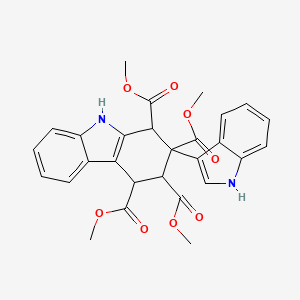
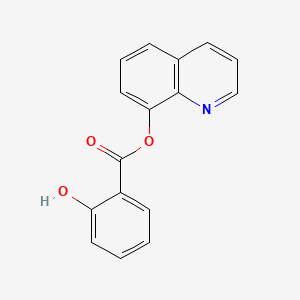

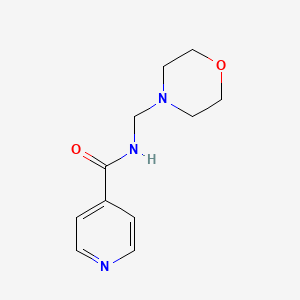
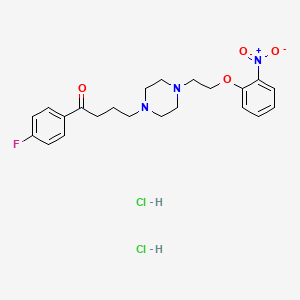
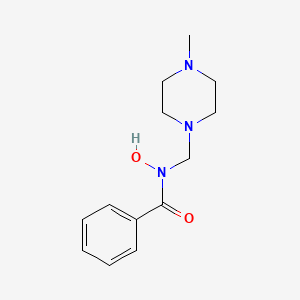
![ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate](/img/structure/B14673176.png)
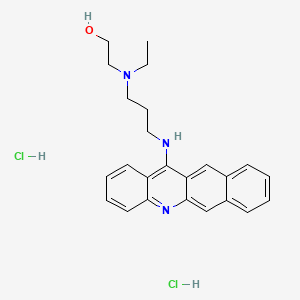
![3-[2-[Bis(2-chloroethyl)amino]phenoxy]propanoic acid](/img/structure/B14673186.png)
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
